1-Methylpiperazine-2,5-dione
CAS No.: 5625-52-5
Cat. No.: VC2411678
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5625-52-5 |
---|---|
Molecular Formula | C5H8N2O2 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | 1-methylpiperazine-2,5-dione |
Standard InChI | InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8) |
Standard InChI Key | GYNOMCDGHQHGHJ-UHFFFAOYSA-N |
SMILES | CN1CC(=O)NCC1=O |
Canonical SMILES | CN1CC(=O)NCC1=O |
Introduction
Chemical Structure and Classification
1-Methylpiperazine-2,5-dione features a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with carbonyl groups at positions 2 and 5, and a methyl group attached to the nitrogen at position 1. This structural arrangement classifies it as a 2,5-diketopiperazine, a group of cyclic dipeptides formed through the condensation of linear dipeptides.
The compound has several synonyms including glycine sarcosine anhydride and 2,5-piperazinedione,1-methyl, reflecting its structural relationship to the amino acids glycine and sarcosine (N-methylglycine) .
Chemical Identity Table
Parameter | Information |
---|---|
Chemical Name | 1-Methylpiperazine-2,5-dione |
CAS Registry Number | 5625-52-5 |
Molecular Formula | C₅H₈N₂O₂ |
Molecular Weight | 128.13 g/mol |
Synonyms | Glycine sarcosine anhydride; 2,5-Piperazinedione,1-methyl |
Chemical Class | 2,5-Diketopiperazine |
Physical Properties
1-Methylpiperazine-2,5-dione exhibits distinctive physical properties that influence its behavior in various chemical and biological environments. These properties are crucial for understanding its potential applications and handling requirements.
Physical Properties Table
The relatively high boiling and flash points indicate good thermal stability, which is beneficial for certain chemical processes and storage conditions . The compound's polarity, as reflected by its PSA value, suggests moderate water solubility and cell membrane permeability, properties that are significant for potential pharmaceutical applications .
Synthesis Methods
The synthesis of 1-methylpiperazine-2,5-dione can be approached through multiple synthetic pathways, with two primary routes documented in the literature: via cyclic intermediates and via acyclic intermediates.
Cyclic Intermediate Route
This synthetic strategy involves constructing the piperazine-2,5-dione ring early in the synthesis. The process typically begins with the formation of a 3-alkylidene derivative, which is subsequently converted to an epoxide intermediate. This epoxide is then further manipulated to introduce the desired functionality .
Acyclic Intermediate Route
The alternative approach involves synthesizing acyclic precursors that are cyclized at a later stage. In one documented method, the reaction of an acyclic intermediate (designated as compound 44 in the literature) with methylisocyanoacetate (MICA) facilitates efficient ring closure to form the piperazine-2,5-dione structure .
Researchers have noted that "Of the two routes to the piperazine-2,5-dione 43, we chose subsequently to use the acyclic route since the MICA reaction with the acyclic intermediate 44 gave a cleaner product than it did with the cyclic epoxide intermediate 42" . This suggests that the acyclic route offers advantages in terms of product purity and potentially yield.
Historical Synthesis Context
Biological Activities and Applications
1-Methylpiperazine-2,5-dione has been identified to possess biological activities that make it relevant for pharmaceutical research and potential therapeutic applications.
Inhibition of Peptide Transporters
One of the most significant biological activities of 1-methylpiperazine-2,5-dione is its role as a selective inhibitor of peptide transporter 2 (PEPT2). This membrane transporter is responsible for the movement of di- and tripeptides across cell membranes, particularly in renal tubules, choroid plexus, and other tissues.
The selective inhibition of PEPT2 by 1-methylpiperazine-2,5-dione has implications for drug delivery systems, particularly for compounds that are substrates of peptide transporters. This property could potentially be exploited to modulate the pharmacokinetics of peptide-based drugs or to target specific tissues with high PEPT2 expression.
Structure-Activity Relationships
The diketopiperazine scaffold of 1-methylpiperazine-2,5-dione serves as a template for structural modifications to enhance biological activities. Studies on related piperazine-2,5-dione derivatives have demonstrated that substitutions at various positions can significantly alter their biological properties, suggesting that 1-methylpiperazine-2,5-dione could serve as a lead compound for the development of more potent and selective agents .
Parameter | Classification |
---|---|
GHS Symbol | GHS07 (Warning) |
Hazard Statements | H335-H319-H315 |
Precautionary Statements | P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313 |
These classifications indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements recommend specific handling procedures and responses to exposure .
Current Research and Applications
Research on 1-methylpiperazine-2,5-dione continues to evolve, with several areas of active investigation and potential applications.
Drug Delivery Systems
The selective inhibition of PEPT2 by 1-methylpiperazine-2,5-dione opens possibilities for its use in targeted drug delivery systems, particularly for overcoming barriers such as the blood-brain barrier where PEPT2 is expressed in the choroid plexus.
Synthetic Building Block
In synthetic organic chemistry, 1-methylpiperazine-2,5-dione serves as a valuable building block for the construction of more complex molecules. The reactivity of the diketopiperazine ring allows for selective functionalization to create derivatives with enhanced biological activities or specific chemical properties .
Analytical Methods and Characterization
The identification and characterization of 1-methylpiperazine-2,5-dione typically involve various analytical techniques.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the compound. Mass spectrometry is also commonly used to confirm the molecular weight and fragmentation pattern .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed for purity assessment and separation. The compound's moderate polarity makes it amenable to reversed-phase HPLC methods with UV detection .
Physical Characterization
Techniques such as differential scanning calorimetry (DSC) can be used to determine the melting point and thermal behavior of 1-methylpiperazine-2,5-dione, providing important information for formulation and stability studies .
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